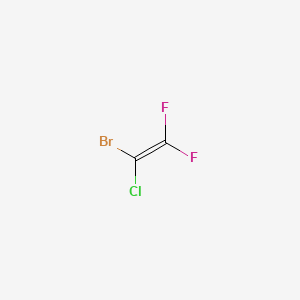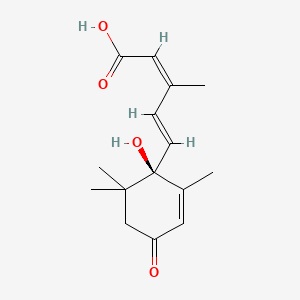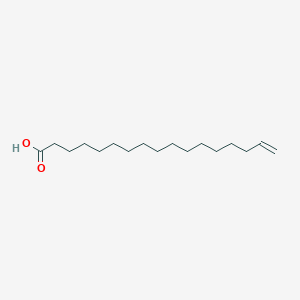
1-Bromo-1-chlorodifluoroethylene
Overview
Description
1-Bromo-1-chlorodifluoroethylene is a halogenated organic compound with the molecular formula C2BrClF2. It is a colorless gas that can be used in various laboratory and industrial applications. This compound is sometimes also referred to as bromochlorodifluoroethylene .
Preparation Methods
The synthesis of 1-Bromo-1-chlorodifluoroethylene involves the reaction of 1,1,2,2-tetrachloro-1,2-difluoroethane with hydrogen bromide. The product is purified by distillation. This method is compatible with industrial production methodologies and provides a high yield of the desired product .
Chemical Reactions Analysis
1-Bromo-1-chlorodifluoroethylene undergoes various chemical reactions, including:
Halogenation: This compound can undergo halogenation reactions, where additional halogen atoms are introduced into the molecule.
Elimination: It can also undergo elimination reactions, where elements are removed from the molecule, resulting in the formation of double bonds.
Addition Reactions: This compound can react with nucleophiles such as water and alcohols.
Common reagents used in these reactions include hydrogen bromide and various solvents like methanol and dimethylformamide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Bromo-1-chlorodifluoroethylene has been used in various scientific research applications, including:
Mechanism of Action
The mechanism by which 1-Bromo-1-chlorodifluoroethylene exerts its effects involves its ability to undergo various chemical reactions, such as halogenation and elimination. These reactions can lead to the formation of reactive intermediates that interact with molecular targets and pathways within biological systems.
Comparison with Similar Compounds
1-Bromo-1-chlorodifluoroethylene can be compared with other similar compounds, such as:
1-Bromo-1-chloro-2,2-difluoroethane: This compound has a similar molecular structure but differs in its physical and chemical properties.
2-Bromo-2-chloro-1,1,1-trifluoroethane:
The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
1-bromo-1-chloro-2,2-difluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrClF2/c3-1(4)2(5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYWEYFBDHRDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226712 | |
| Record name | 1,1-Difluoro-2-bromo-2-chloroethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758-24-7 | |
| Record name | 1-Bromo-1-chloro-2,2-difluoroethene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=758-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Difluoro-2-bromo-2-chloroethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Difluoro-2-bromo-2-chloroethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-1-chloro-2,2-difluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIFLUORO-2-CHLORO-2-BROMOETHYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0938Q37MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(2-furanyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1218684.png)



![[2-(trimethylazaniumyl)ethyl]phosphonate](/img/structure/B1218692.png)

